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Phenylalanylmethylchloride

Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzymology

Assuming all CMK inhibitors are interchangeable is a frequent procurement error. Phe-CMK's L-phenylalanyl scaffold defines a unique inhibition signature essential for reproducible enzymology and chemical probe development. • Irreversible, active-site-directed covalent binding enables wash-out protocols for high-SNR protease imaging and pull-down assays. • Free N-terminus permits custom derivatization for bespoke fluorescent (FAM, SR101) or biotinylated affinity probes. • Validated by co-crystallization at 2.1 Å resolution with Proline iminopeptidase (PDB ligand PCS). • Supplied with CoA; store at -20°C.

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
CAS No. 25487-25-6
Cat. No. B3050374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanylmethylchloride
CAS25487-25-6
Molecular FormulaC10H13BrClNO
Molecular Weight278.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)N.Br
InChIInChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
InChIKeyTYFGYPVFEHBOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanylmethylchloride: Identity, Properties, and Procurement


Phenylalanylmethylchloride (CAS 25487-25-6), also designated L-Phenylalanine chloromethyl ketone, Phe-CMK, or PCS, is a small-molecule, peptidomimetic covalent inhibitor characterized by an α-amino chloromethyl ketone warhead appended to an L-phenylalanyl backbone [1][2]. Its molecular formula is C10H12ClNO (free base; molecular weight 197.66 g/mol) [1][3], though the commercially predominant form is the hydrobromide salt (C10H13BrClNO, MW 278.57 g/mol) with predicted physicochemical properties including a boiling point of approximately 302°C at 760 mmHg and a density of ~1.177 g/cm³ . The (3S) stereochemistry is integral to its biological activity, with the D-isomer exhibiting negligible target engagement [4][5]. It is primarily sourced as a research-grade reagent for protease biochemistry, enzymology, and chemical probe development, and is supplied with certificates of analysis to ensure batch-to-batch consistency .

Stereochemistry (3S)/L-enantiomer required for target engagement; D-isomer shows negligible activity
Mechanism Covalent active-site-directed irreversible inhibition via chloromethyl ketone warhead
Use Context Research-grade reagent for protease biochemistry, enzymology, and chemical probe development

Phenylalanylmethylchloride: Why Generic Substitution Fails


In protease research, the assumption that any serine or cysteine protease inhibitor with a chloromethyl ketone warhead is functionally interchangeable is a common procurement error. The phenylalanyl chloromethyl ketone scaffold (Phe-CMK) exhibits a specific steric and electronic profile within the enzyme active site that dictates a unique inhibition signature; altering either the amino acid side chain or the N-terminal capping group dramatically shifts both the potency and the spectrum of targeted proteases [1][2]. For instance, while the tosyl-capped analog (TPCK) is a widely used chymotrypsin inhibitor, it can be completely inert against certain alkaline proteases where a carbobenzoxy-protected dipeptide variant exhibits complete inhibition [3]. Therefore, substituting Phenylalanylmethylchloride with a generic protease inhibitor without quantitative, side-by-side comparative data jeopardizes experimental reproducibility and invalidates the precise biochemical mapping for which the compound is procured.

N-terminal capping group
Altering the capping group may shift potency and selectivity profile across protease targets; Z- and Tos-protected analogs are not functionally interchangeable.
Peptide backbone length
Extended-chain Phe-CMK derivatives may engage a different target spectrum than single-amino-acid scaffolds; activity against one protease class may not transfer.
Enantiomeric configuration
D-enantiomer or racemic material may lack target engagement; L-configuration is essential for activity-dependent experiments.

Phenylalanylmethylchloride: Differentiation from In-Class Comparators


Chymase Selectivity: Z-Phe-CMK vs. Tos-Phe-CMK

A direct structure-activity relationship study comparing N-terminal capping groups on the Phe-CMK core revealed that Z-PheCH2Cl exhibits an 8-fold greater potency for recombinant human chymase (h-chymase) than Tos-PheCH2Cl [1]. Specifically, Z-PheCH2Cl demonstrated an IC50 of 0.40 µM, while Tos-PheCH2Cl exhibited an IC50 of 3.3 µM under identical assay conditions [1]. Furthermore, Z-PheCH2Cl displayed 40-fold and 60-fold higher selectivity for h-chymase over α-chymotrypsin and human cathepsin G, respectively [1].

Chymase Selectivity
Head-to-head
Z-Phe-CMK: IC50 0.40 µM
vs Tos-Phe-CMK: IC50 3.3 µM
8-fold more potent; 40–60× selective over α-CT and h-CG
Supports chymase-selective probe selection
Recombinant h-chymase assay context
Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzymology

Alkaline Protease Inhibition: Z-GGF-CMK vs. TPCK

A comparative study on a Bacillus sp. alkaline protease revealed a stark functional divergence between a dipeptidyl Phe-CMK derivative and the commonly used Tos-Phe-CMK [1]. The extended inhibitor Z-Gly-Gly-Phe-CMK completely inhibited caseinolytic activity, whereas Tos-Phe-CMK (TPCK) demonstrated absolutely no inhibitory effect on either caseinolytic or elastolytic activity of the same enzyme [1]. Even Z-GGF-CMK left 36% of the elastolytic activity intact, indicating a nuanced protease-substrate interaction landscape that is inaccessible with the single-amino-acid tosyl derivative [1].

Alkaline Protease Inhibition
Head-to-head
Z-GGF-CMK: 100% caseinolytic inhibition
vs TPCK: 0% inhibition of both caseinolytic and elastolytic activity
Complete target divergence
Extended-chain inhibitor spectrum differs
Bacillus sp. alkaline protease model
Alkaline Protease Enzyme Characterization Selectivity Profiling

Mpro Selectivity of Z-Phe-CMK vs. Host Proteases

While the chloromethyl ketone warhead confers potent, irreversible inhibition of many proteases, its utility as a chemical probe hinges on the selectivity imparted by the attached peptidyl recognition element. Z-L-Phe-CMK was characterized as an inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) with an inhibition constant (Ki) of 306 nM . Crucially, this compound displayed >30-fold selectivity over calpain (Ki = 10 µM) and >300-fold selectivity over trypsin and thrombin (Ki >100 µM) . This indicates that the phenylalanyl side chain and Z-group confer a significant degree of target discrimination, even against other serine proteases.

Mpro Selectivity
Data to verify
Ki = 306 nM
>30-fold over calpain; >300-fold over trypsin/thrombin
Reported Mpro selectivity context
Cross-study data; independent validation needed
Antiviral Probe Development Protease Specificity SARS-CoV-2

Stereochemistry Essentiality: L-Phe-CMK vs. D-Phe-CMK

The stereochemical configuration at the phenylalanyl α-carbon is a binary switch for biological activity. Z-L-Phe-CMK irreversibly inactivates carboxypeptidase Y with an apparent second-order rate constant of 3.8 M⁻¹s⁻¹ [1]. In stark contrast, the D-isomer, Z-D-Phe-CMK, causes essentially no detectable effect on either peptidase or esterase activity of the same enzyme under identical conditions [1].

Stereochemistry Requirement
Head-to-head
L-Phe-CMK: k₂ = 3.8 M⁻¹s⁻¹
vs D-Phe-CMK: k₂ ≈ 0 M⁻¹s⁻¹ (no detectable effect)
Activity dependent on L-configuration
L-enantiomer required for activity
Carboxypeptidase Y model context
Stereoselectivity Enzyme Inhibition Carboxypeptidase Y

Phenylalanylmethylchloride: Validated Research & Industrial Applications


Live-Cell Imaging of Chymotrypsin-Like Protease Activity

Fluorescently labeled Phe-CMK probes (e.g., FAM-Phe-CMK, SR101-Phe-CMK) are used in flow cytometry, fluorescence microscopy, and plate reader assays to detect and quantify intracellular active serine protease levels without cell lysis . This application is directly enabled by the cell-permeant nature of the Phe-CMK scaffold and its covalent, active-site-directed inhibition mechanism . The covalent binding allows for washing away unbound probe, enabling high signal-to-noise imaging of protease activation states, such as during apoptosis or inflammation.

N-Terminal Derivatization for Selective Probes

The free N-terminus of Phenylalanylmethylchloride (e.g., H-Phe-CMK) serves as a versatile chemical handle for creating custom, extended peptide CMK inhibitors or affinity probes . As demonstrated by the SAR studies in Section 3, appending N-terminal capping groups (e.g., Z-, Tos-, or peptide chains) dictates both potency and target selectivity . Researchers can leverage this to synthesize bespoke inhibitors for mapping protease active site subsite preferences or to create biotinylated/fluorescent probes for pull-down and imaging studies.

Co-crystallization for Active Site Mapping

Phenylalanylmethylchloride (as ligand PCS) has been successfully co-crystallized with target proteases to elucidate active site architecture and substrate recognition mechanisms, as demonstrated by the 2.1 Å resolution crystal structure of its complex with Proline iminopeptidase from Thermoplasma acidophilum . The covalent, irreversible bond formed with the catalytic residue 'locks' the inhibitor in place, providing high-occupancy electron density ideal for defining S1 pocket geometry and orienting the peptidyl backbone. This validates its procurement for X-ray crystallography experiments requiring stable enzyme-inhibitor complexes.

Protease Role in Neutrophil Function and Signaling

Phe-CMK derivatives, notably TPCK (Tos-Phe-CMK), are employed as pharmacological tools to dissect the role of chymotrypsin-like serine proteases in complex cellular processes. Evidence demonstrates that TPCK inhibits membrane potential changes, superoxide (O₂⁻) generation, and enzyme release in rat neutrophils in a time- and dose-dependent manner . This application allows researchers to link protease activity to specific downstream cellular events, such as inflammatory responses or apoptotic signaling pathways, by using the compound as a functional probe to block a class of proteases.

Application
Selection Property
Validation Focus
Live-cell protease imaging
Cell-permeable covalent probe
Activity-based signal specificity
Custom inhibitor synthesis
Free N-terminus derivatization handle
Protease subsite selectivity mapping
Crystallographic complex studies
Covalent enzyme-inhibitor adduct
Active-site architecture resolution
Neutrophil signaling research
Chymotrypsin-like protease blockade
Cellular response endpoint context
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